Vigilin Knockdown Significantly Reduces Pro-Atherogenic VLDL/LDL Levels In Vivo
Hepatic knockdown of vigilin in Ldlr-/- mice leads to a substantial reduction in circulating pro-atherogenic lipoprotein particles. This effect is quantified by a decrease in plasma VLDL/LDL cholesterol levels [1].
| Evidence Dimension | Plasma VLDL/LDL cholesterol |
|---|---|
| Target Compound Data | Hepatic vigilin knockdown via shRNA |
| Comparator Or Baseline | Control shRNA (scrambled sequence) |
| Quantified Difference | Reduction of plasma VLDL/LDL cholesterol levels (exact percentage not specified in abstract but described as significant). |
| Conditions | In vivo model: Ldlr-/- mice fed a Western-type diet; vigilin knocked down in the liver via shRNA. |
Why This Matters
This demonstrates a direct, causal link between vigilin activity and systemic lipoprotein levels, making it a key target for atherosclerosis research, a property not shared by other KH-domain RBPs.
- [1] Mobin MB, Gerstberger S, Teupser D, et al. The RNA-binding protein vigilin regulates VLDL secretion through modulation of Apob mRNA translation. Nat Commun. 2016;7:12848. doi:10.1038/ncomms12848. View Source
